

Bastadin 10 isolation protocol from marine sponge

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bastadin 10

CAS No.: 127687-08-5

Cat. No.: S634368

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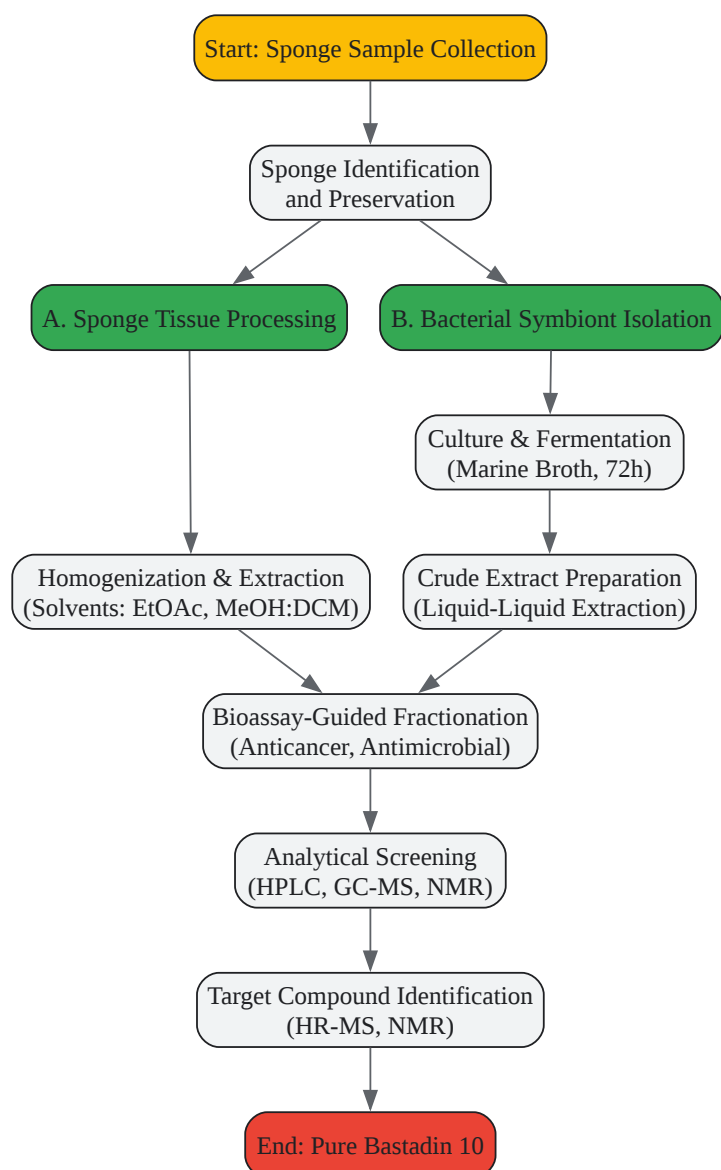
Background and Significance of Bastadins

Bastadins are a class of brominated tyrosine-derived compounds found in marine sponges, primarily from the genus *Ianthella* [1]. They are of significant interest due to their pronounced biological activities.

- **Structural Types:** Bastadins can be linear or macrocyclic derivatives, with the macrocyclic forms being more common and often more biologically active [1].
- **Biological Activity:** Bastadins, including **Bastadin 10**, are known to modulate ryanodine-sensitive calcium channels (ryanodine receptors) and have demonstrated potent **in vitro cytostatic and cytotoxic effects** against various human and mouse cancer cell lines, including those resistant to pro-apoptotic stimuli [1]. Some also exhibit **anti-angiogenic** and **antimigratory** properties [1].
- **Production Source:** While initially isolated from the sponge *Ianthella basta*, many sponge-derived compounds are now believed to be produced by symbiotic microbial communities. Bacteria residing in the sponge mesohyl can constitute up to 60% of the host's biomass and are prolific producers of secondary metabolites [2] [3]. Therefore, the protocol below includes steps for isolating both sponge tissue and associated symbiotic bacteria.

Experimental Protocol for Isolation and Screening

The following workflow integrates established methods for processing sponge material and isolating bioactive compounds, drawing from recent sponge microbiome studies [4] [5].



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Step 1: Sample Collection and Identification

- **Collection:** Collect the sponge *Ianthella basta* via SCUBA diving. Using a sterile scalpel, cut a section of the sponge (~1 cm³), place it in a sterile container filled with ambient seawater, and transport it on ice to the laboratory promptly [4] [5].
- **Identification:** Taxonomically identify the sponge by a marine biologist. A voucher specimen should be deposited in a reference museum.
- **Storage:** Until processing, store the sample at -20°C.

Step 2: Processing Sponge Tissue

- **Rinsing:** Thaw the sample and rinse it with sterile artificial seawater (ASW) to remove transient surface contaminants and debris [5].
- **Homogenization:** Using a sterile mortar and pestle, homogenize approximately 1 cm³ of sponge tissue in a suitable solvent system (e.g., 1:1 mixture of methanol and dichloromethane) [6].
- **Extraction:** Subject the homogenate to ultrasonication for 30 minutes. Then, filter the mixture and concentrate the organic extract under reduced pressure using a rotary evaporator.

Step 3: Isolation of Associated Bacteria

- **Preparation:** Take a separate, rinsed piece of sponge and homogenize it in sterile ASW using a sterile mortar and pestle [4].
- **Plating:** Serially dilute the homogenate (e.g., from 10^{-1} to 10^{-6}) in ASW. Plate 100 μ L of each dilution onto various marine culture media, including Marine Agar (MA), half-strength Nutrient Agar ($\frac{1}{2}$ NA), and half-strength R2A Agar ($\frac{1}{2}$ R2A) [4] [5].
- **Incubation:** Incubate plates at 28-30°C for 2-7 days. Visually inspect for colony formation.
- **Purification and Storage:** Subculture morphologically distinct colonies onto fresh media to obtain pure isolates. Preserve pure strains in marine broth with 20-50% glycerol at -80°C [4].

Step 4: Fermentation and Metabolite Extraction from Bacteria

- **Scale-Up:** Inoculate purified bacterial isolates into large volumes (e.g., 200 mL) of marine broth (e.g., half-strength Nutrient Broth). Incubate at 30°C with shaking at 150 rpm for 72 hours to reach the stationary phase and promote secondary metabolite production [5].
- **Separation:** Centrifuge the culture at 12,000 \times g for 15-20 minutes to separate the cell-free supernatant from the biomass [5].
- **Liquid-Liquid Extraction:** Extract the bioactive compounds from the supernatant using an equal volume of ethyl acetate (1:1, v/v). Vigorously shake the mixture in a separatory funnel and allow the phases to separate. Collect the organic (ethyl acetate) phase [4] [5].
- **Concentration:** Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness using a rotary evaporator. Reconstitute the crude extract in DMSO for bioactivity screening [5].

Step 5: Bioassay-Guided Fractionation and Isolation

- **Primary Screening:** Screen all crude extracts (from sponge tissue and bacterial isolates) for desired biological activity (e.g., cytotoxicity against cancer cell lines using MTT assay) [1] or antimicrobial activity against pathogens like *Staphylococcus aureus* and *Escherichia coli* using agar well-diffusion methods [4] [5].
- **Fractionation:** Subject the active crude extract to fractionation using normal-phase or reversed-phase vacuum liquid chromatography (VLC) or flash chromatography.
- **Monitoring:** Analyze fractions by TLC and continue bioassays to track the active component.
- **Purification:** Further purify the most active fraction using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water-acetonitrile gradient. The expected retention time for a compound like **Bastadin 10** would need to be determined empirically.
- **Structure Elucidation:** Analyze the pure compound using High-Resolution Mass Spectrometry (HR-MS) and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Results and Analytical Data

Upon successful isolation, **Bastadin 10** should be characterized by the following physicochemical properties [7] [8] [9]:

Parameter	Specification for Bastadin 10
CAS Number	127687-08-5 [7] [8]
Molecular Formula	$C_{34}H_{28}Br_4N_4O_9$ [7] [8] [9]
Molecular Weight	956.2 g/mol [7] [9]
XLogP3	7.7 [9]
Density	~ 1.91 g/cm ³ [7] [8]
IUPAC Name	(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.2 ¹⁴ .1 ⁷ .1 ³ .7.1 ¹⁹ ,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione [9]

Parameter	Specification for Bastadin 10
Canonical SMILES	<chem>C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br</chem> [9]

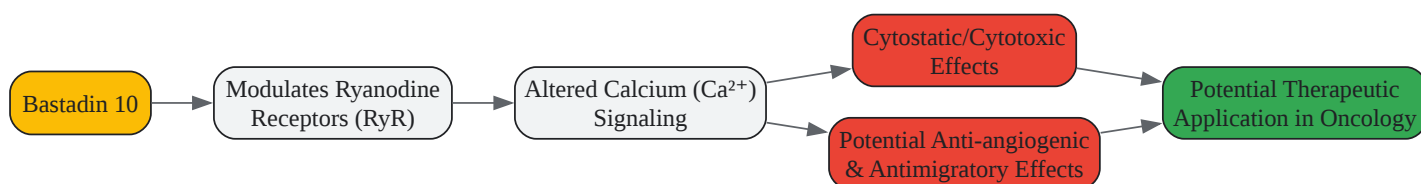
Critical Considerations and Troubleshooting

- Supply Problem:** A major challenge in developing sponge-derived drugs is the limited yield from sponge biomass, raising ecological and technical concerns [2] [3] [6]. Focusing on culturable bacterial symbionts as the source provides a more sustainable platform for production [2] [3].
- Chemical Stability:** Bastadins are complex molecules with oxime functional groups. Handle extracts and pure compounds with care, avoiding strong acids or bases unless for deliberate derivatization.
- Activity Confirmation:** The isolated compound's identity must be confirmed by comparison with published spectral data (if available) and its biological activity verified against established standards, such as the IC₅₀ values for cytotoxicity shown in the table below.

Application in Drug Discovery

The following table summarizes the reported in vitro growth inhibitory activity (IC₅₀) of **Bastadin 10** and related compounds, highlighting its potential as an anticancer lead [1].

Compound	Cancer Cell Lines (IC ₅₀ in μM)	Key Characteristics
Bastadin 6	3-4 μM	Potent, cyclic bastadin; overcomes apoptosis resistance [1].
Bastadin 9	4-8 μM	Potent, cyclic bastadin; induces cell cycle effects and apoptosis [1].
Bastadin 10	Information not specified in search results	Known to modulate ryanodine receptors [9] [1].
5,5'-Dibromohemibastadin-1 (DBHB)	58-76 μM	Synthetic hemi-analogue; less toxic but shows anti-angiogenic and antimigratory effects [1].



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Protocol Summary

This protocol provides a comprehensive roadmap for the isolation of **Bastadin 10**. The key to success lies in:

- Sourcing:** Correctly identifying and sourcing the sponge *Ianthella basta*.
- Strategy:** Implementing a dual-pathway approach that targets both the sponge tissue and its associated bacterial symbionts.
- Guidance:** Relentlessly using bioassay-guided fractionation to isolate the target compound.
- Sustainability:** Prioritizing the cultivation of symbiotic bacteria as a sustainable solution to the compound supply problem.

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To cite this document: Smolecule. [Bastadin 10 isolation protocol from marine sponge]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b634368#bastadin-10-isolation-protocol-from-marine-sponge\]](https://www.smolecule.com/products/b634368#bastadin-10-isolation-protocol-from-marine-sponge)

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